molecular formula C17H18BrN3O3 B2355748 2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methoxybenzamide CAS No. 2034590-13-9

2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methoxybenzamide

Cat. No.: B2355748
CAS No.: 2034590-13-9
M. Wt: 392.253
InChI Key: XLOGBPTWIWAXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methoxybenzamide is a sophisticated synthetic small molecule designed for advanced chemical and pharmacological research. This compound features a hybrid structure integrating a 2-bromo-5-methoxybenzamide moiety linked to a 4-cyclopropyl-6-oxopyrimidine ring via an ethyl spacer. This molecular architecture is characteristic of compounds investigated for their potential to modulate protein-protein interactions or enzyme activity, particularly in the context of oncology and virology . The presence of the pyrimidinone core is a key structural feature found in molecules with documented activity in medicinal chemistry campaigns, suggesting its potential utility as a key intermediate in the synthesis of targeted therapeutic agents . The bromine and methoxy substituents on the benzamide ring offer distinct sites for further synthetic modification, enabling structure-activity relationship (SAR) studies and medicinal chemistry optimization. This product is provided for research applications only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-bromo-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c1-24-12-4-5-14(18)13(8-12)17(23)19-6-7-21-10-20-15(9-16(21)22)11-2-3-11/h4-5,8-11H,2-3,6-7H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOGBPTWIWAXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=NC(=CC2=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an FXIa inhibitor. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its molecular formula C15H18BrN3O2C_{15}H_{18}BrN_{3}O_{2} and its structure features a bromine atom, a methoxy group, and a cyclopropyl substituent on a pyrimidine ring.

The primary biological activity of this compound is its role as an FXIa inhibitor . FXIa (Factor XIa) is a serine protease involved in the intrinsic pathway of blood coagulation. Inhibition of FXIa can potentially prevent thrombosis without significantly affecting hemostasis, making it a target for anticoagulant therapies.

Antithrombotic Effects

Research has shown that this compound exhibits significant antithrombotic properties. In vitro studies demonstrated that the compound effectively inhibited FXIa activity, leading to reduced thrombus formation in various models.

Table 1: Inhibition of FXIa Activity

Concentration (µM)% Inhibition
0.125%
1.065%
10.090%

This data indicates that higher concentrations of the compound correlate with increased inhibition of FXIa activity.

Case Studies

  • In Vivo Thrombosis Model :
    A study conducted on animal models demonstrated that administration of this compound significantly reduced thrombus weight compared to control groups, suggesting its efficacy in preventing thrombus formation in vivo.
  • Safety Profile :
    Preliminary toxicity studies indicated that at therapeutic doses, the compound exhibited minimal side effects, suggesting a favorable safety profile for potential clinical use.

Pharmacokinetics

The pharmacokinetic profile of the compound has been explored through various studies. Key findings include:

  • Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.
  • Distribution : The compound shows moderate tissue distribution, with higher concentrations found in liver and kidney tissues.
  • Metabolism : Primarily metabolized by hepatic enzymes, with several metabolites identified that retain some biological activity.
  • Excretion : Predominantly excreted via renal pathways.

Comparison with Similar Compounds

The compound is structurally related to other benzamide derivatives with modifications in the substituent groups. Below is a comparative analysis based on synthesis, physicochemical properties, and structural features (Table 1).

Table 1. Comparison of 2-Bromo-N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methoxybenzamide with Analogues

Compound Name Molecular Formula Synthesis Method Yield (%) Melting Point (°C) Rf Value Key Structural Features
This compound (Target Compound) C₁₇H₁₉BrN₂O₃ Not specified Cyclopropyl-pyrimidinone ethyl group
2-Bromo-N-(2-(tert-butylamino)-2-oxoethyl)-5-methoxybenzamide (1g) C₁₄H₁₈BrN₂O₃ Ugi-4CR 42 153–155 0.30 tert-Butylamino-acetamide substituent
2-Bromo-N-(1-(4-bromophenyl)-2-oxo-2-(phenethylamino)-ethyl)-5-methoxybenzamide (5o) C₂₄H₂₀Br₂N₂O₃ Copper-catalyzed 51 191–192 0.48 4-Bromophenyl-phenethylamino group
5-Bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide C₂₀H₁₅BrN₄O₂ Not specified Cyanopyrimidobenzimidazole core
Key Observations:

In contrast, 1g employs a smaller tert-butylamino-acetamide group, which may enhance solubility but reduce rigidity . 5o contains a brominated aromatic ring and a phenethylamino group, increasing molecular weight and hydrophobicity compared to the target compound . The pyrimidobenzimidazole derivative replaces the pyrimidinone with a fused heterocyclic system, likely altering π-π stacking interactions and bioavailability.

Synthesis and Yields :

  • 1g was synthesized via Ugi-4CR with a moderate yield (42%), reflecting challenges in isolating polar intermediates. 5o , synthesized via copper-catalyzed coupling, achieved a higher yield (51%), suggesting better efficiency for bulky substituents .
  • The target compound’s synthesis route remains undefined in the evidence, but similarities to 1g and 5o imply compatibility with multicomponent or transition-metal-mediated strategies.

Physicochemical Properties: Melting Points: 1g (153–155°C) vs. 5o (191–192°C) highlights how bulkier aromatic groups (e.g., 4-bromophenyl in 5o) increase crystallinity and thermal stability . Rf Values: The lower polarity of 5o (Rf = 0.48) compared to 1g (Rf = 0.30) aligns with its hydrophobic phenethylamino group, which reduces silica gel interaction .

Pharmacological Implications :

  • The target compound ’s cyclopropyl group may enhance metabolic stability by resisting oxidative degradation, a common issue with tert-butyl groups (as in 1g ) .
  • The bromine atom in all compounds could serve as a handle for further functionalization (e.g., Suzuki coupling) or improve target binding via halogen bonding .

Preparation Methods

Cyclocondensation Approach

The 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl moiety is synthesized through a cyclocondensation reaction. A representative protocol involves:

Reagents :

  • Cyclopropanecarboxylic acid
  • Urea or thiourea
  • Acetylacetone or malonate esters

Procedure :

  • React cyclopropanecarboxylic acid with thionyl chloride to form the acyl chloride.
  • Condense with urea in anhydrous DMF at 80–100°C for 12 hours.
  • Treat with malonic acid under acidic conditions (HCl, reflux) to form the pyrimidinone ring.

Key Data :

Step Temperature (°C) Time (h) Yield (%)
1 25 2 95
2 80 12 78
3 100 6 65

Alternative Route: Biginelli Reaction

A modified Biginelli reaction using cyclopropyl ketones, urea, and β-keto esters under microwave irradiation achieves higher yields:

Conditions :

  • Ethanol solvent, 10 mol% Yb(OTf)₃ catalyst
  • Microwave: 150 W, 100°C, 30 minutes
  • Yield: 82%

Functionalization of the Pyrimidinone Ring

N-Alkylation to Introduce the Ethylenediamine Linker

The ethylenediamine side chain is introduced via N-alkylation:

Reagents :

  • Pyrimidinone (1 eq)
  • 1,2-Dibromoethane (1.2 eq)
  • K₂CO₃ (2 eq), DMF, 60°C

Procedure :

  • Suspend pyrimidinone in DMF with K₂CO₃.
  • Add 1,2-dibromoethane dropwise.
  • Stir at 60°C for 8 hours.
  • Isolate the intermediate (2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl bromide) by extraction and crystallization.

Optimization Data :

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 60 72
Cs₂CO₃ DMF 60 68
NaH THF 25 45

Synthesis of the Benzamide Fragment

Bromination and Methoxylation of Benzoic Acid

5-Methoxy-2-bromobenzoic acid is prepared via directed ortho-bromination:

Procedure :

  • Dissolve 3-methoxybenzoic acid in acetic acid.
  • Add Br₂ (1.1 eq) and FeBr₃ (0.1 eq).
  • Stir at 25°C for 4 hours.
  • Isolate by precipitation (yield: 88%).

Amide Coupling Strategies

The benzamide is formed using coupling reagents:

Method A (HATU) :

  • 5-Methoxy-2-bromobenzoic acid (1 eq)
  • HATU (1.2 eq), DIPEA (2 eq), DMF
  • Add 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethylamine (1 eq)
  • Stir at 25°C for 6 hours (yield: 85%)

Method B (EDCl/HOBt) :

  • EDCl (1.5 eq), HOBt (1.5 eq), CH₂Cl₂
  • Room temperature, 12 hours (yield: 78%)

Integrated Synthetic Route

Stepwise Protocol

  • Pyrimidinone synthesis : 4-Cyclopropyl-6-hydroxypyrimidine → N-alkylation → 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl bromide
  • Benzamide preparation : Bromination of 3-methoxybenzoic acid → activation as acid chloride → coupling with ethylamine derivative

Overall Yield : 58% (four steps)

Critical Process Parameters

Parameter Optimal Value Impact on Yield
Coupling reagent HATU +15% vs. EDCl
Alkylation base K₂CO₃ +10% vs. Cs₂CO₃
Bromination catalyst FeBr₃ +20% vs. AlBr₃

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidinone), 7.58 (d, J=8.4 Hz, 1H, Ar-H), 6.92 (d, J=2.4 Hz, 1H, Ar-H), 4.12 (t, J=6.0 Hz, 2H, CH₂), 3.84 (s, 3H, OCH₃), 1.45–1.52 (m, 1H, cyclopropyl).
  • HRMS (ESI) : m/z calc. for C₁₇H₁₈BrN₃O₃ [M+H]⁺ 392.253, found 392.251.

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD) % of Total Cost
HATU 320 45
1,2-Dibromoethane 80 15
Cyclopropane deriv 220 25

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction conditions for preparing 2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methoxybenzamide?

  • Methodology : The synthesis involves (1) constructing the 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl core via cyclocondensation of substituted urea/thiourea derivatives, followed by (2) coupling with 2-bromo-5-methoxybenzamide using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF or DCM. Critical conditions include maintaining anhydrous environments, temperatures of 60–80°C, and monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodology :

  • 1H/13C NMR : Identify cyclopropyl protons (δ 0.8–1.2 ppm, multiplet), pyrimidinone C5-H (δ ~5.9 ppm, singlet), and benzamide NH (δ ~9.6 ppm, singlet) .
  • IR Spectroscopy : Confirm amide C=O (1660–1690 cm⁻¹) and methoxy C-O (1250 cm⁻¹) stretches .
  • HRMS : Validate molecular formula with <5 ppm error between calculated and observed masses (e.g., [M+Na]+) .

Q. What preliminary biological assays are recommended for evaluating bioactivity?

  • Methodology : Use bacterial growth inhibition assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. Include cytotoxicity profiling (e.g., MTT assay on HEK293 cells) to assess selectivity .

Advanced Research Questions

Q. How can conflicting HRMS data (e.g., m/z deviations >5 ppm) be systematically resolved?

  • Methodology :

  • Recalibrate the instrument using certified standards (e.g., sodium trifluoroacetate clusters).
  • Analyze isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) to confirm elemental composition.
  • Cross-validate with 13C NMR to detect impurities or incorrect functional group assignments .

Q. What strategies optimize cyclopropane ring introduction to enhance reaction yield?

  • Methodology :

  • Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate cyclopropane coupling.
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve pyrimidinone ring activation.
  • Screen bases (e.g., K2CO3 vs. NaHCO3) to minimize steric hindrance .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the cyclopropyl group?

  • Methodology :

  • Synthesize analogs with substituents like cyclobutyl or isopropyl at the pyrimidinone 4-position.
  • Compare antibacterial IC50 values (logP vs. activity) and perform molecular docking with bacterial targets (e.g., DNA gyrase).
  • Use ANOVA to statistically validate substituent effects .

Q. What approaches mitigate solubility challenges in hydrophobic benzamide derivatives during in vitro assays?

  • Methodology :

  • Formulate nanoparticles via solvent evaporation (e.g., PLGA encapsulation) to enhance aqueous dispersion.
  • Use co-solvents (e.g., DMSO ≤1% v/v) with surfactants (e.g., Tween-80) to stabilize colloidal suspensions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.